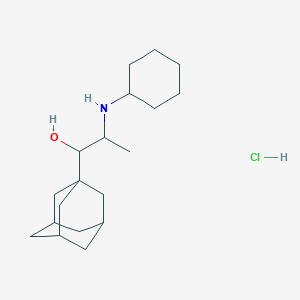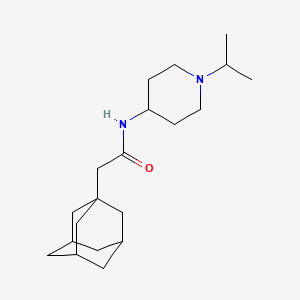
2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as AIA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AIA belongs to the class of adamantane derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of AIA is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. AIA has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control. Additionally, AIA has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
AIA has been shown to exert a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective properties, AIA has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. AIA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
AIA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, AIA has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one limitation of AIA is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on AIA. One area of interest is the development of AIA analogs with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of AIA and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for AIA could improve its solubility and bioavailability, making it a more viable therapeutic option.
合成法
The synthesis of AIA involves the reaction of 1-adamantylamine with 1-isopropyl-4-piperidone in the presence of acetic anhydride and acetic acid. The reaction proceeds through an imine intermediate, which is subsequently reduced with sodium borohydride to yield the final product, AIA. The synthesis of AIA has been optimized to achieve high yields and purity, making it a viable compound for further research.
科学的研究の応用
AIA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AIA has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, AIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(1-adamantyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-14(2)22-5-3-18(4-6-22)21-19(23)13-20-10-15-7-16(11-20)9-17(8-15)12-20/h14-18H,3-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCBOPKFPKWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)

![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
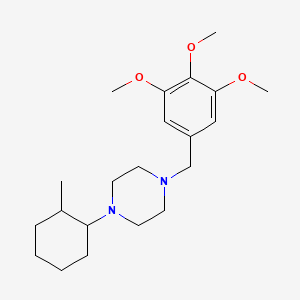


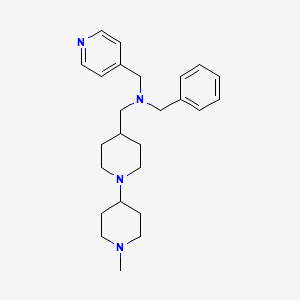
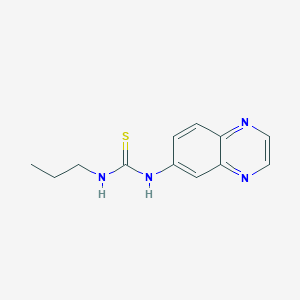
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)

